molecular formula C30H39O4P B1384742 Bis(2,4-diisopropylphenyl) Phenyl Phosphate CAS No. 2190501-29-0

Bis(2,4-diisopropylphenyl) Phenyl Phosphate

Cat. No.: B1384742
CAS No.: 2190501-29-0
M. Wt: 494.6 g/mol
InChI Key: XYUZTEZXEXIDQO-UHFFFAOYSA-N
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Description

Bis(2,4-diisopropylphenyl) Phenyl Phosphate is an organophosphate compound with the molecular formula C30H39O4P. It is known for its unique structural properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-diisopropylphenyl) Phenyl Phosphate typically involves the reaction of 2,4-di(propan-2-yl)phenol with phenyl phosphorodichloridate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-diisopropylphenyl) Phenyl Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphate esters and phosphoric acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2,4-diisopropylphenyl) Phenyl Phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving phosphate metabolism.

    Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials

Mechanism of Action

The mechanism of action of Bis(2,4-diisopropylphenyl) Phenyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with cellular membranes, altering their properties and functions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4-di(propan-2-yl)phenyl) diphenyl phosphate
  • Bis(2,4-di(propan-2-yl)phenyl) methyl phosphate
  • Bis(2,4-di(propan-2-yl)phenyl) ethyl phosphate

Uniqueness

Bis(2,4-diisopropylphenyl) Phenyl Phosphate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and lower volatility, making it particularly useful in high-temperature applications .

Properties

IUPAC Name

bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39O4P/c1-20(2)24-14-16-29(27(18-24)22(5)6)33-35(31,32-26-12-10-9-11-13-26)34-30-17-15-25(21(3)4)19-28(30)23(7)8/h9-23H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUZTEZXEXIDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017825
Record name bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2190501-29-0
Record name bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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